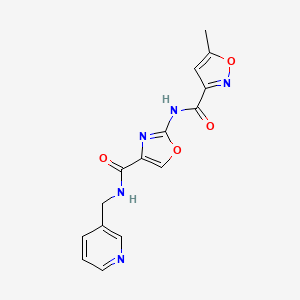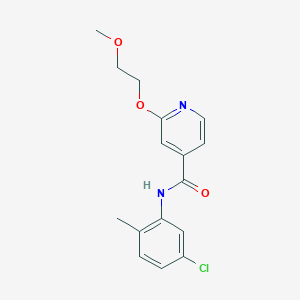
N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as ODM-201, is a novel androgen receptor antagonist that has gained significant attention in the field of cancer research. It was developed as a potential treatment for prostate cancer, which is one of the most common cancers in men worldwide.
Wirkmechanismus
N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide acts as an androgen receptor antagonist, which means that it blocks the activity of androgens, such as testosterone and dihydrotestosterone. Androgens play a critical role in the growth and development of prostate cancer cells, and by blocking their activity, N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide can inhibit the growth and spread of cancer cells. N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to be highly selective for the androgen receptor, which means that it has minimal side effects compared to other androgen receptor antagonists.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to inhibit the development of androgen receptor mutations, which are a common cause of resistance to other androgen receptor antagonists. Physiologically, N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have minimal side effects, such as fatigue and nausea, compared to other androgen receptor antagonists.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide for lab experiments is its high selectivity for the androgen receptor. This means that it can be used at lower concentrations compared to other androgen receptor antagonists, which reduces the risk of off-target effects. In addition, N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have minimal side effects, which makes it a safer option for lab experiments. However, one limitation of N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide is its high cost compared to other androgen receptor antagonists, which can limit its availability for some research groups.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide. One area of focus is the development of combination therapies that can enhance the efficacy of N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide. For example, N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to be effective in combination with other drugs, such as docetaxel and abiraterone. Another area of focus is the identification of biomarkers that can predict the response to N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide. This can help to identify patients who are most likely to benefit from treatment with N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide. Finally, further research is needed to understand the long-term effects of N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide and its potential for use in other types of cancer.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide involves several steps, including the synthesis of the isonicotinamide core and the introduction of the 5-chloro-2-methylphenyl and 2-methoxyethoxy substituents. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been described in detail in several research articles, and it is a well-established method.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has been extensively studied as a potential treatment for prostate cancer. It has been shown to be effective in preclinical studies, and it is currently undergoing clinical trials. In addition to prostate cancer, N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide has also been investigated as a potential treatment for other types of cancer, including breast cancer and ovarian cancer. The scientific research application of N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide is focused on understanding its mechanism of action and its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11-3-4-13(17)10-14(11)19-16(20)12-5-6-18-15(9-12)22-8-7-21-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLIPCJXRIYKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(azepan-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2932486.png)
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932487.png)
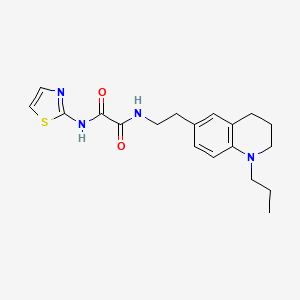
![3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2932492.png)
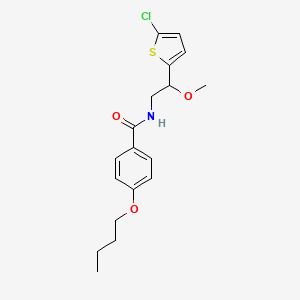
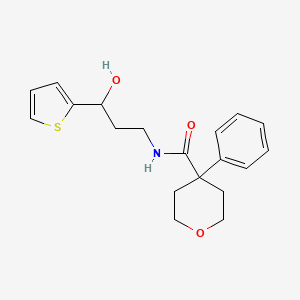
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2932496.png)
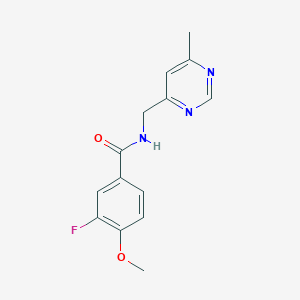
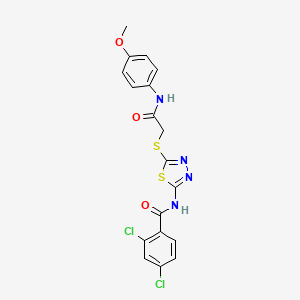
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2932502.png)
![3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid](/img/structure/B2932503.png)
